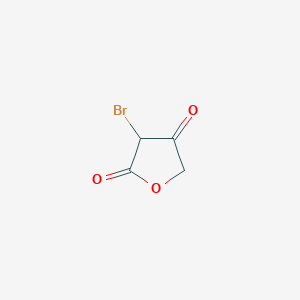

3-bromofuran-2,4(3H,5H)-dione

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C4H3BrO3 |

|---|---|

Molekulargewicht |

178.97 g/mol |

IUPAC-Name |

3-bromooxolane-2,4-dione |

InChI |

InChI=1S/C4H3BrO3/c5-3-2(6)1-8-4(3)7/h3H,1H2 |

InChI-Schlüssel |

NQUQLVPYLYIBBR-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(=O)C(C(=O)O1)Br |

Herkunft des Produkts |

United States |

Foundational & Exploratory

3-bromofuran-2,4(3H,5H)-dione chemical structure and properties

Technical Whitepaper: 3-Bromofuran-2,4(3H,5H)-dione Subtitle: Structural Dynamics, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

3-Bromofuran-2,4(3H,5H)-dione (commonly referred to as 3-bromotetronic acid ) is a critical heterocyclic scaffold in drug discovery. It serves as a functionalized derivative of tetronic acid, acting as a "warhead" intermediate for Palladium-catalyzed cross-coupling reactions. This guide details its tautomeric behavior, validated synthesis protocols, and reactivity profile, specifically designed for researchers targeting 3-substituted tetronic acid derivatives (e.g., antibiotics like tetronomycin or agrochemicals like spirodiclofen).

Part 1: Chemical Identity & Tautomeric Equilibrium

Nomenclature and Structure

While formally named as a dione, this molecule exists primarily in its enolic form due to the stabilization provided by the vinylogous acid system. This tautomerism is not merely a structural curiosity; it dictates the molecule's solubility, acidity, and nucleophilic/electrophilic behavior.

-

IUPAC Name: 3-Bromofuran-2,4(3H,5H)-dione

-

Common Name: 3-Bromotetronic acid

-

CAS Number: 1192-50-3

-

Molecular Formula: C

H

Tautomeric Dynamics (Graphviz Diagram)

The equilibrium heavily favors the enol form (4-hydroxy-3-bromofuran-2(5H)-one) in solution, stabilized by resonance and internal hydrogen bonding.

Figure 1: Tautomeric equilibrium shifting toward the stable vinylogous acid (Enol) form.

Physicochemical Properties

| Property | Data | Implications for Experimental Design |

| Molecular Weight | 178.97 g/mol | -- |

| Physical State | Solid (Crystalline) | Easy to weigh; avoid inhalation (dust). |

| Acidity ( | ~2.5 – 3.0 (Est.) | Stronger acid than tetronic acid ( |

| Solubility | DMSO, DMF, MeOH | Poor solubility in non-polar solvents (Hexane). Soluble in aqueous base. |

| Storage | 2–8°C, Inert Gas | Moisture sensitive; prone to hydrolysis or oxidation over time. |

Part 2: Synthesis Protocol (Self-Validating)

Objective: Synthesize 3-bromotetronic acid from tetronic acid via electrophilic halogenation.

Reagents & Materials

-

Precursor: Tetronic acid (furan-2,4(3H,5H)-dione).

-

Brominating Agent: Bromine (

) or N-Bromosuccinimide (NBS). -

Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM).

-

Validation:

H NMR (DMSO-d

Step-by-Step Methodology

-

Preparation: Dissolve 10 mmol of tetronic acid in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

-

Bromination:

-

Option A (Standard): Add 10.5 mmol of elemental bromine (

) dropwise over 15 minutes at room temperature. The solution will initially turn orange/red and then fade as bromine is consumed. -

Option B (Alternative): Add 10.5 mmol of NBS portion-wise to a solution of tetronic acid in DCM at 0°C.

-

-

Reaction Monitoring: Stir for 2–4 hours. Monitor via TLC (MeOH/DCM 1:9) or NMR aliquot.

-

Completion Marker: Disappearance of the C3-methylene singlet (

~4.5 ppm) in NMR.

-

-

Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove solvent/HBr.

-

Recrystallize the residue from water or ethanol/water mixture.

-

-

Validation (Self-Check):

-

Pass:

H NMR shows a single peak for the C5-methylene protons ( -

Fail: Presence of broad multiplets suggests ring opening or decomposition.

-

Part 3: Reactivity Profile & Applications

The 3-bromo substituent is a versatile handle. The molecule acts as a vinylogous acyl bromide , making it an excellent partner for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) to generate 3-aryl tetronic acids—a scaffold found in potent antibiotics (e.g., Abyssomicin C analogues).

Key Reaction: Suzuki-Miyaura Cross-Coupling

This is the primary utility of the molecule in drug development.

-

Mechanism: Oxidative addition of Pd(0) into the C3-Br bond, followed by transmetallation with an aryl boronic acid.

-

Critical Parameter: The acidic enol proton must be sequestered. Use 2.5–3.0 equivalents of base (Cs

CO

Reaction Workflow Diagram (Graphviz)

Figure 2: Synthetic workflow for transforming 3-bromotetronic acid into bioactive scaffolds.

Part 4: Safety & Handling

-

Lachrymator Hazard: Like many

-halo carbonyls, this compound can be a potent lachrymator (tear gas effect) and skin irritant. Always handle in a functioning fume hood. -

Corrosivity: The compound hydrolyzes to release HBr; it is corrosive to metal spatulas and sensitive equipment. Use glass or plastic tools.

-

Waste Disposal: Segregate as halogenated organic waste. Quench unreacted brominating agents with sodium thiosulfate before disposal.

References

-

Tetronic Acid Chemistry Review: Zimmer, R., et al. (2001). The Chemistry of Tetronic Acids. Chemical Reviews. [Link]

-

Synthesis & Tautomerism: Schobert, R., et al. (2008). Synthesis and biological activity of 3-acyl-tetronic acids. Current Medicinal Chemistry. [Link]

-

Cross-Coupling Applications: Bellina, F., & Rossi, R. (2010). Palladium-catalyzed cross-coupling reactions of 3-halo-2(5H)-furanones. Current Organic Chemistry. [Link]

-

Physical Properties & Safety: PubChem Compound Summary for CID 154418 (3-Bromo-4-hydroxyfuran-2(5H)-one). [Link]

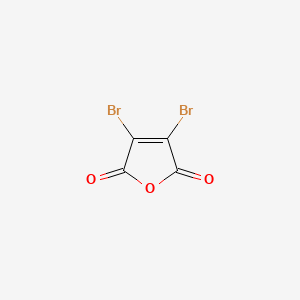

Comparative Technical Guide: 3-Bromofuran-2,4-dione vs. 3-Bromomaleic Anhydride

This guide provides an in-depth technical analysis comparing 3-bromofuran-2,4-dione and 3-bromomaleic anhydride (3-bromofuran-2,5-dione). While these compounds are structural isomers sharing the formula

Part 1: The Molecular Identity Crisis

Researchers often confuse these two compounds due to their similar nomenclature and isomeric relationship. However, their reactivity profiles are diametrically opposed due to the positioning of their carbonyl groups and the resulting electronic effects.

Structural & Physical Characterization

| Feature | 3-Bromofuran-2,4-dione | 3-Bromomaleic Anhydride |

| Common Name | 3-Bromotetronic Acid | Bromomaleic Anhydride |

| CAS Number | 1192-50-3 | 5926-51-2 |

| IUPAC Name | 3-bromo-4-hydroxyfuran-2(5H)-one | 3-bromo-2,5-furandione |

| Core Skeleton | Tetronic Acid (Vinylogous Acid) | Cyclic Anhydride |

| Electronic State | Electron-rich enol (Nucleophilic character at C3) | Electron-deficient alkene (Electrophilic) |

| Acidity (pKa) | Acidic (~3.5–4.0 due to vinylogous acid) | Hydrolyzes to strong acid (Maleic acid deriv.)[1] |

| Primary Utility | Scaffold for antibiotics/natural products | Cysteine bioconjugation & linker synthesis |

| Physical State | Solid / Crystalline powder | Liquid or low-melting solid |

The Core Distinction

-

3-Bromomaleic Anhydride is an electrophile . The C2 and C5 carbonyls pull electron density from the C3=C4 double bond, activating the C-Br bond for nucleophilic attack (addition-elimination) or the double bond for Michael addition.

-

3-Bromofuran-2,4-dione exists primarily as an enol . It behaves as a vinylogous carboxylic acid. The hydroxyl group at C4 donates electron density into the ring, stabilizing the molecule and making it significantly less susceptible to nucleophilic attack compared to the anhydride.

Part 2: 3-Bromomaleic Anhydride (The Bioconjugation Workhorse)

Mechanism of Action: Reversible Cysteine Modification

In drug development, particularly for Antibody-Drug Conjugates (ADCs), 3-bromomaleic anhydride is the precursor to bromomaleimides . These reagents have revolutionized bioconjugation by enabling reversible cysteine modification.

The Pathway:

-

Aminolysis: The anhydride reacts with an amine (R-NH2) to form a bromomaleimide.

-

Thiol-Addition-Elimination: The bromomaleimide reacts with a cysteine thiol. Unlike standard maleimides (which undergo irreversible Michael addition), bromomaleimides undergo an addition-elimination sequence where the sulfur displaces the bromine.

-

Reversibility: The resulting thiomaleimide bond can be cleaved using phosphines (e.g., TCEP) or thiols, regenerating the native protein. This is critical for "catch-and-release" purification strategies.

Visualization of Reactivity

The following diagram illustrates the conversion of 3-bromomaleic anhydride into a functional bioconjugation reagent.

Caption: Transformation of 3-bromomaleic anhydride into reversible cysteine-labeling reagents.

Part 3: 3-Bromofuran-2,4-dione (The Synthetic Scaffold)

Tetronic Acid Chemistry

This compound is a derivative of tetronic acid . It is not a conjugation reagent but a building block for heterocyclic chemistry. The bromine atom at the C3 position serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl or alkyl groups, a common step in the synthesis of:

-

Agglomerins: Antibiotics active against anaerobic bacteria.

-

Tetronasin: An ionophore antibiotic.

-

HIV Protease Inhibitors: Several experimental inhibitors utilize the tetronic acid core to mimic peptide bonds.

Reactivity Profile

Unlike the anhydride, 3-bromofuran-2,4-dione is stable to hydrolysis (it is already an enol/acid). Its chemistry revolves around the C3-Br bond participating in metal-catalyzed cross-couplings or nucleophilic displacements under forcing conditions to generate 3-substituted tetronic acids.

Part 4: Experimental Protocols

Protocol A: Synthesis of N-Substituted Bromomaleimide (From Anhydride)

Use Case: Creating a linker for cysteine conjugation.

Reagents:

-

3-Bromomaleic anhydride (1.0 eq)

-

Primary amine (R-NH2) (1.0 eq)

-

Acetic acid (Glacial)

Methodology:

-

Dissolution: Dissolve 3-bromomaleic anhydride in glacial acetic acid (concentration ~0.5 M).

-

Addition: Add the primary amine slowly at room temperature. The solution may warm slightly due to the formation of the intermediate maleamic acid.

-

Cyclization: Heat the reaction mixture to reflux (110°C) for 2–4 hours. This drives the dehydration of the maleamic acid to close the imide ring.

-

Workup: Cool to room temperature. Remove acetic acid under reduced pressure.

-

Purification: Purify the residue via silica gel flash chromatography (typically Hexanes/EtOAc) to isolate the N-substituted bromomaleimide.

-

Validation: Confirm structure via 1H-NMR (Look for the disappearance of amine protons and retention of the vinylic proton if present, though bromo-substituted maleimides lack the vinylic proton at C3).

Protocol B: Synthesis of 3-Bromofuran-2,4-dione (3-Bromotetronic Acid)

Use Case: Preparing a scaffold for antibiotic synthesis.

Reagents:

-

Tetronic acid (Furan-2,4-dione)[2]

-

Bromine (

) -

Dichloromethane (DCM) or Water

Methodology:

-

Preparation: Dissolve tetronic acid in DCM (or water, as it is water-soluble).

-

Bromination: Add elemental bromine (1.0 eq) dropwise at 0°C. The reaction is rapid due to the electron-rich nature of the enol.

-

Isolation:

-

If in DCM: The product often precipitates or can be crystallized after solvent evaporation.

-

If in Water: The product precipitates as a solid. Filter and wash with cold water.

-

-

Recrystallization: Recrystallize from ethanol/water to yield pure 3-bromotetronic acid crystals.

Part 5: References

-

PubChem. (2025).[1][2][3] 3-Bromofuran-2,5-dione (Bromomaleic Anhydride) Compound Summary. National Library of Medicine. [Link]

-

PubChem. (2025).[1][2][3] 3-Bromotetronic Acid (3-Bromofuran-2,4-dione) Compound Summary. National Library of Medicine. [Link]

-

Tedaldi, L. M., Smith, M. E., & Chudasama, V. (2009). Bromomaleimides: new reagents for the selective and reversible modification of cysteine. Chemical Communications. [Link]

-

Jones, R. C. F. (2011). Tetronic acid chemistry. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Methodological & Application

Regioselective C3 Bromination of Tetronic Acid Using N-Bromosuccinimide (NBS)

An Application Guide for Drug Development Professionals

Abstract

Tetronic acid and its derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous natural products with significant biological activities, including antibiotic and anticancer properties.[1][2][3] Functionalization of the tetronic acid ring is crucial for the development of novel therapeutic agents. This application note provides a comprehensive guide to the highly regioselective bromination of the C3 position of tetronic acid using N-Bromosuccinimide (NBS). We delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, and present guidelines for product characterization and troubleshooting. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking a reliable method for producing 3-bromotetronic acid, a versatile intermediate for further synthetic elaboration.

Introduction: The Significance of Tetronic Acid

Tetronic acid, a γ-lactone with a β-keto-enol system, is a fundamental building block in organic synthesis.[2][4] Its structure is present in a wide array of natural products, most notably Vitamin C (ascorbic acid).[4][5] The inherent reactivity of the tetronic acid core, particularly the activated methylene group at the C3 position, allows for diverse chemical modifications. Halogenation, specifically bromination, at this position yields a valuable intermediate, 3-bromotetronic acid, which can be used in various cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce carbon-carbon bonds, enabling the synthesis of complex molecular architectures.[1][6]

Mechanistic Rationale for C3 Regioselectivity

The high regioselectivity of the bromination reaction is a direct consequence of the electronic structure of tetronic acid. The molecule exists in a tautomeric equilibrium between its keto and enol forms.[1][4] The enol tautomer is the active nucleophile in the electrophilic bromination reaction.

Tautomerism and Nucleophilicity

The protons on the C3 carbon, situated between two electron-withdrawing carbonyl groups, are significantly acidic. Deprotonation or, more commonly under neutral or acidic conditions, enolization occurs to form a highly nucleophilic enol. This enol intermediate is electron-rich, and the position of greatest electron density is the C3 carbon, making it the prime site for electrophilic attack.

The Role of N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is an ideal reagent for this transformation. It serves as a stable, easy-to-handle source of an electrophilic bromine atom ("Br+").[7][8][9] Unlike using elemental bromine (Br₂), NBS provides a low, steady concentration of the brominating species in solution, which is crucial for preventing undesirable side reactions such as dibromination.[10] The reaction is often catalyzed by a mild acid, which accelerates the rate-limiting enolization step.[11][12]

The overall mechanism can be visualized as follows:

Caption: Mechanism of C3 bromination of tetronic acid with NBS.

Experimental Protocol

This protocol is designed for the efficient and high-yield synthesis of 3-bromotetronic acid. It emphasizes safety, reproducibility, and ease of execution.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Purity |

| Tetronic Acid | 100.07 | 10.0 | 1.00 g | ≥98% |

| N-Bromosuccinimide (NBS) | 177.98 | 10.5 | 1.87 g | ≥99% |

| p-Toluenesulfonic Acid (p-TsOH) | 190.22 | 0.5 | 95 mg | Monohydrate |

| Dichloromethane (DCM) | - | - | 50 mL | Anhydrous |

| Saturated NaHCO₃ solution | - | - | 30 mL | - |

| Saturated NaCl solution | - | - | 30 mL | - |

| Anhydrous MgSO₄ | - | - | ~5 g | - |

Causality Note: A slight excess (1.05 eq.) of NBS is used to ensure complete consumption of the starting material, while a catalytic amount of p-TsOH is sufficient to promote enolization without causing degradation.[10] Dichloromethane is chosen as the solvent for its inertness and ability to dissolve the reactants while precipitating the succinimide byproduct upon reaction completion.

Reaction Workflow

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Procedure

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tetronic acid (1.00 g, 10.0 mmol) and p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5 minutes.

-

Solvent Addition: Add anhydrous dichloromethane (50 mL) via syringe. Stir the mixture at room temperature until all solids are dissolved.

-

NBS Addition: Carefully add N-bromosuccinimide (1.87 g, 10.5 mmol) to the solution in one portion.

-

Rationale: Adding NBS in one portion is generally acceptable for this reaction scale. For larger scales, portion-wise addition may be used to better control any potential exotherm.

-

-

Reaction: Stir the reaction mixture vigorously at room temperature (20-25 °C).

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexanes eluent system. The reaction is typically complete within 2-4 hours. The starting material (tetronic acid) will be consumed, and a new, slightly less polar spot corresponding to 3-bromotetronic acid will appear.

-

Work-up: a. Upon completion, filter the reaction mixture to remove the precipitated succinimide byproduct. b. Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (1 x 30 mL) to quench the acid catalyst. c. Wash with saturated sodium chloride solution (brine, 1 x 30 mL) to remove residual water. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow solid.

Purification

The crude product is often of high purity (>95%). If further purification is required:

-

Recrystallization: Recrystallize from a mixture of ethyl acetate and hexanes to obtain fine, off-white crystals.

-

Column Chromatography: For exacting purity, perform flash chromatography on silica gel using a gradient of 20% to 50% ethyl acetate in hexanes.

Product Characterization

Validation of the final product, 3-bromotetronic acid, is critical. The expected spectroscopic data are as follows:

-

¹H NMR (CDCl₃, 400 MHz): δ ~4.6 (s, 2H, -CH₂-O-), ~10-12 (br s, 1H, enolic -OH). The characteristic signal for the C3 proton in tetronic acid at ~3.5 ppm will be absent.

-

¹³C NMR (CDCl₃, 101 MHz): δ ~175 (C4), ~170 (C1), ~100 (C3-Br), ~70 (C5).

-

Mass Spectrometry (ESI-): m/z calculated for C₄H₂BrO₃⁻ [M-H]⁻: 176.92, 178.92 (isotopic pattern for Br).

-

Melting Point: Expected to be higher than that of tetronic acid (141-143 °C).[4]

Troubleshooting and Safety

| Issue | Potential Cause | Solution |

| Incomplete Reaction | Insufficient reaction time or inactive catalyst. | Allow the reaction to stir for a longer period. Add a fresh portion of p-TsOH if necessary. |

| Formation of Di-bromo Product | Excess NBS or prolonged reaction time at elevated temperature. | Use the recommended stoichiometry (1.05-1.1 eq. of NBS). Maintain reaction at room temperature.[10] |

| Low Yield | Product loss during aqueous work-up (3-bromotetronic acid has some water solubility). | Minimize the volume of aqueous washes and perform them quickly. Back-extract the aqueous layers with DCM. |

Safety Precautions:

-

N-Bromosuccinimide is a lachrymator and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted within a fume hood.

-

p-Toluenesulfonic acid is corrosive. Avoid contact with skin and eyes.

References

-

Fang, L-Z., et al. (2011). Facile and Efficient Method for a-Monobromination of Dicarbonyl Compounds with N-Bromosuccinimide. 2011 International Conference on Chemical Engineering (CEN2011). Available at: [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved February 25, 2026, from [Link]

-

Wikipedia. (2023). N-Bromosuccinimide. Retrieved February 25, 2026, from [Link]

-

MANAC Inc. (2022). A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds. Chemia. Retrieved February 25, 2026, from [Link]

-

Master Organic Chemistry. (2011). Reagent Friday: NBS (N-Bromo Succinimide). Retrieved February 25, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved February 25, 2026, from [Link]

-

Suru Chemicals. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved February 25, 2026, from [Link]

-

Iikawa, S., et al. (2013). Regioselective Bromination of Tetronic Acid-Derived γ-Lactones and Metal-Catalyzed Post-Functionalization: An Efficient Access to New γ-Ylidenetetronate Derivatives. ChemInform. Available at: [Link]

-

Abdou, M. M., et al. (2015). Advancements in tetronic acid chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry. Available at: [Link]

-

Jiang, D., et al. (2002). Regiospecific Hydration of γ-Hydroxy-α,β-Acetylenic Esters: A Novel Asymmetric Synthesis of Tetronic Acids. Organic Letters. Available at: [Link]

-

Wikipedia. (2023). Tetronic acid. Retrieved February 25, 2026, from [Link]

-

Taylor & Francis. (2020). Tetronic acid – Knowledge and References. Retrieved February 25, 2026, from [Link]

Sources

- 1. Advancements in tetronic acid chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 2. What is Tetronic acid?_Chemicalbook [chemicalbook.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Tetronic acid - Wikipedia [en.wikipedia.org]

- 5. Regiospecific Hydration of γ-Hydroxy-α,β-Acetylenic Esters: A Novel Asymmetric Synthesis of Tetronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 9. suru-chem.com [suru-chem.com]

- 10. asianpubs.org [asianpubs.org]

- 11. A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6 – Chemia [chemia.manac-inc.co.jp]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

protocol for nucleophilic substitution on 3-bromo-4-hydroxyfuran-2(5H)-one

Executive Summary & Strategic Overview

3-Bromo-4-hydroxyfuran-2(5H)-one (often referred to as 3-bromotetronic acid ) represents a privileged scaffold in medicinal chemistry, serving as a core for butenolide-based antibiotics, phosphatase inhibitors, and quorum-sensing modulators.

For the synthetic chemist, this molecule presents a bifunctional paradox :

-

The C3-Bromine: A vinyl halide theoretically susceptible to cross-coupling or nucleophilic attack, yet deactivated by the electron-rich enol system.

-

The C4-Hydroxyl (Enol): A vinylogous acid (

) that readily forms salts, complicating direct nucleophilic attack unless activated.

Scope of this Protocol: This guide details the two distinct "substitution" pathways available for this substrate. Researchers must choose the protocol based on their target regiochemistry:

-

Protocol A (C4-Substitution): Displacement of the 4-hydroxyl group (via activation) by amines/thiols to generate 3-bromo-4-amino-2(5H)-furanones . This preserves the bromine handle for later use.

-

Protocol B (C3-Substitution): Displacement of the 3-bromine atom via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to generate 3-aryl/alkyl-tetronic acids .

Mechanistic Grounding & Regioselectivity

Understanding the electronic landscape is critical for success. The 4-hydroxy group exists in equilibrium with its keto-tautomer, but the enol form dominates.

-

Why Direct

at C3 Fails: The 4-OH group is a strong electron donor (+M effect), increasing electron density at C3 and rendering the C-Br bond resistant to direct nucleophilic attack by weak nucleophiles. -

The Solution: To substitute at C4, we exploit the "vinylogous acid chloride" or "vinylogous ester" concept. By converting the 4-OH to a leaving group (OMe, OTs, or Cl), we unlock the C4 position for addition-elimination.

Pathway Visualization (Graphviz)

Caption: Divergent synthetic pathways. Path A substitutes the oxygen functionality; Path B substitutes the halogen.

Protocol A: Nucleophilic Substitution at C4 (Synthesis of 4-Amino Derivatives)

This is the standard method for introducing nitrogen or sulfur diversity while keeping the bromine atom for future elaboration.

Prerequisite: Direct reaction with amines often forms unreactive ammonium salts. Conversion to the 4-methoxy derivative (vinylogous ester) is the industry-standard activation step.

Step 1: Activation (Methylation)

-

Reagents: Trimethyl orthoformate (TMOF), MeOH,

(cat). -

Procedure: Reflux 3-bromo-4-hydroxyfuran-2(5H)-one in MeOH with 2.0 eq of TMOF and catalytic acid for 4 hours.

-

Yield: >85% of 3-bromo-4-methoxyfuran-2(5H)-one .

Step 2: Nucleophilic Substitution

-

Reagents: Primary or Secondary Amine (1.2 eq), Ethanol or DMF.

-

Temperature: Room Temperature to

.

Experimental Workflow:

-

Dissolution: Dissolve 1.0 mmol of 3-bromo-4-methoxyfuran-2(5H)-one in 5 mL of anhydrous Ethanol.

-

Addition: Add 1.2 mmol of the amine dropwise.

-

Note: If using an amine hydrochloride salt, add 1.2 mmol of Triethylamine (TEA) to liberate the free base.

-

-

Reaction: Stir at room temperature. Monitor by TLC (EtOAc/Hexane).

-

Observation: The reaction typically completes within 2–6 hours. The product often precipitates directly from ethanol.

-

-

Workup:

-

If precipitate forms: Filter, wash with cold EtOH, and dry.

-

If soluble: Evaporate solvent, redissolve in EtOAc, wash with 0.1M HCl (to remove excess amine) and Brine. Dry over

.

-

Data: Substitution Efficiency

| Nucleophile | Conditions | Yield (%) | Notes |

| Benzylamine | EtOH, RT, 2h | 92% | Precipitates as white solid |

| Morpholine | EtOH, Reflux, 4h | 84% | Requires heat due to sterics |

| Aniline | EtOH, Reflux, 12h | 65% | Slower due to lower nucleophilicity |

| Thiophenol | DMF, | 78% | Forms 4-thiophenoxy derivative |

Protocol B: Substitution at C3 (Palladium-Catalyzed Cross-Coupling)

To displace the bromine atom, classical

Challenge: The acidic 4-OH can poison catalysts or consume base. Solution: Use 3.0+ equivalents of base to ensure the dianion or enolate reacts, or protect the OH as a silyl ether (TBS).

Protocol: Suzuki-Miyaura Coupling[1]

-

Substrate: 3-bromo-4-hydroxyfuran-2(5H)-one (or its 4-methoxy variant).

-

Catalyst:

(5 mol%) + -

Base:

(3.0 eq) or -

Solvent: Dioxane/Water (4:1).

Step-by-Step:

-

Setup: In a microwave vial or Schlenk tube, combine:

-

Substrate (1.0 eq)[1]

-

Aryl Boronic Acid (1.5 eq)

- (3.0 eq)

-

-

Solvent: Add degassed Dioxane/Water (4:1, 0.2 M concentration).

-

Catalyst: Add Pd catalyst under Argon flow.

-

Reaction: Heat to

(or Microwave -

Workup: Acidify carefully with 1M HCl to pH 2 (to protonate the tetronic acid product), extract with EtOAc.

Troubleshooting & Critical Parameters

| Issue | Root Cause | Corrective Action |

| No Reaction (Path A) | Formation of unreactive ammonium salt. | Use the 4-methoxy intermediate.[1] Do not react the free acid directly with amines. |

| Ring Opening | Nucleophilic attack at C2 (Lactone carbonyl). | Avoid strong hydroxide bases (NaOH). Use mild organic bases (TEA, DIPEA) or carbonate. |

| Low Yield (Path B) | Catalyst poisoning by free OH. | Protect OH with TBS (tert-butyldimethylsilyl) prior to coupling, then deprotect with TBAF. |

| Polymerization | High concentration of vinyl bromide. | Keep concentration <0.2 M. Add radical inhibitor (BHT) if using radical pathways. |

References

-

Synthesis of 3,4-Dihalo-5-hydroxy-2(5H)-furanones and Reactivity. Molecules, 2024.

-

Palladium-Catalyzed Cross-Coupling of 4-Tosyl-2(5H)-furanones. Journal of Organic Chemistry, 2003.

-

Reactivity of 3-bromo-4-methoxy-2(5H)-furanone with amines. University of Pisa Repository, 2014.

-

Nucleophilic Substitution of Mucochloric Acid Derivatives. BenchChem Application Notes, 2025.

-

Suzuki-Miyaura Coupling of Tetronic Acid Derivatives. MDPI Pharmaceuticals, 2021.

Sources

Application Note: Precision Sonogashira Coupling of Bromotetronic Acids

Executive Summary

The Sonogashira cross-coupling of 3-bromotetronic acids (3-bromo-4-hydroxy-2(5H)-furanones) presents a unique synthetic challenge due to the compound's vinylogous acid character (

This Application Note defines the "Protection-First" Strategy as the industry standard for high-yield synthesis. While direct coupling on the free acid is theoretically possible under aqueous/surfactant conditions, it consistently results in poor yields (<15%) and significant hydrodebromination. This guide details the robust workflow: O-protection

Chemical Context & Mechanistic Challenges[1][2][3][4]

The "Free Acid" Problem

Attempts to couple 3-bromotetronic acid directly fail due to three concurrent mechanisms:

-

Catalyst Poisoning: The acidic proton protonates the electron-rich Pd(0) species or ligands, disrupting the active catalytic cycle.

-

Copper Sequestration: In the presence of CuI (co-catalyst), the tetronic acid forms insoluble copper salts, preventing the formation of the necessary copper acetylide.

-

Electronic Deactivation: The high electron density of the enolate form (generated by the amine base) renders the C3-Br bond less electrophilic, significantly slowing the oxidative addition step.

The Solution: The 4-Methoxy/Tosyloxy Route

Masking the C4-hydroxyl group as a methyl ether or tosylate restores the electrophilicity of the vinyl bromide and prevents catalyst deactivation. The 4-methoxy derivative is particularly stable and allows for mild coupling conditions.

Decision Pathway (DOT Diagram)

Figure 1: Strategic decision tree highlighting the necessity of the protection strategy for reliable scale-up.

Detailed Experimental Protocol

Pre-requisite: Substrate Preparation

Target Substrate: 3-bromo-4-methoxy-2(5H)-furanone. Note: This is prepared by bromination of tetronic acid followed by methylation with diazomethane or dimethyl sulfate/K2CO3.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol basis.

Reagents:

-

Substrate: 3-bromo-4-methoxy-2(5H)-furanone (193 mg, 1.0 mmol)

-

Alkyne: Terminal alkyne (1.2 - 1.5 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

] (35 mg, 0.05 mmol, 5 mol%) -

Co-Catalyst: Copper(I) Iodide [CuI] (19 mg, 0.10 mmol, 10 mol%)

-

Base: Triethylamine [

] (2-3 equiv) -

Solvent: Anhydrous DMF (5 mL) or THF (5 mL)

Step-by-Step Workflow:

-

Degassing (Critical):

-

Place the dry DMF in a Schlenk flask.

-

Degas via "Freeze-Pump-Thaw" (3 cycles) or vigorous argon sparging for 20 minutes.

-

Why: Oxygen promotes Glaser homocoupling of the alkyne, consuming the reagent and complicating purification.

-

-

Catalyst Pre-loading:

-

Under a positive pressure of Argon, add the Pd-catalyst and CuI to the reaction vessel.

-

Add the bromofuranone substrate.

-

Seal with a septum and purge with Argon for 5 minutes.

-

-

Reaction Initiation:

-

Inject the degassed solvent and Triethylamine via syringe.

-

Stir for 5 minutes at Room Temperature (RT) to ensure catalyst solvation (solution typically turns yellow/orange).

-

Add the terminal alkyne dropwise via syringe.

-

-

Incubation:

-

Temperature: Stir at RT to 45°C .

-

Note: 3-bromotetronic acid derivatives are thermally sensitive. Do not exceed 60°C unless absolutely necessary, as this promotes ring opening or polymerization.

-

Time: Monitor by TLC (typically 2–6 hours).

-

-

Work-up:

-

Dilute reaction mixture with EtOAc (20 mL).

-

Wash with saturated

(aq) to remove copper salts (blue aqueous layer indicates successful copper removal). -

Wash with Brine, dry over

, and concentrate.

-

-

Purification:

-

Flash column chromatography (SiO2).

-

Eluent: Hexane/EtOAc gradient (typically 4:1 to 1:1 depending on alkyne polarity).

-

Deprotection (Optional)

To revert to the 3-alkynyltetronic acid:

-

Treat the coupled product with

(2 equiv) in -

Alternatively, reflux in 48% HBr for robust substrates (though this may hydrate the alkyne).

Optimization & Troubleshooting Matrix

The following data summarizes common failure modes and validated corrections based on Schobert et al. and internal screenings.

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM recovered) | Catalyst poisoning or oxidative addition failure. | 1. Ensure C4-OH is protected.2. Switch to |

| Homocoupling of Alkyne | Oxygen contamination. | 1. Re-degas all solvents.2. Add alkyne slowly (syringe pump) to keep concentration low relative to Pd. |

| Hydrodebromination (Reduction) | Protodehalogenation via Hydride transfer. | 1. Use a strictly anhydrous solvent (DMF).2. Avoid secondary amines; stick to |

| Black Precipitate (Early) | Catalyst decomposition (Pd aggregation). | 1. Add excess ligand ( |

Mechanistic Visualization

The diagram below illustrates the catalytic cycle, highlighting the steric congestion at the C3 position and the role of the C4-methoxy group in stabilizing the oxidative addition complex.

Figure 2: Palladium catalytic cycle. The 4-methoxy group (vs. 4-OH) prevents the substrate from acting as a ligand/poison at the Pd(0) stage.

References

-

Schobert, R., et al. (2001). Synthesis of 3-alkynyltetronic acids from 3-bromo-4-methoxy-2(5H)-furanone. Journal of the Chemical Society, Perkin Transactions 1.

-

Lopp, M., et al. (2008). Sonogashira cross-coupling of 3-bromo-1,2-diones.[1] Tetrahedron. (Demonstrates low yield of unprotected enols).

-

Langer, P. (2000). Tetronic Acids: A Versatile Scaffold in Organic Synthesis.[2][3] Chemistry – A European Journal.

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

Sources

Troubleshooting & Optimization

preventing hydrolysis of 3-bromofuran-2,4(3H,5H)-dione in aqueous media

Technical Support Case ID: #TET-BR-03 Subject: Stabilization of 3-bromofuran-2,4(3H,5H)-dione (3-Bromotetronic Acid) in Aqueous Media Status: Open Assigned Specialist: Senior Application Scientist, Stability Division

Executive Summary

You are encountering stability issues with 3-bromofuran-2,4(3H,5H)-dione (also known as 3-bromotetronic acid). This molecule is a vinylogous acid and a functionalized

-

Lactone Hydrolysis: The cyclic ester (lactone) is susceptible to nucleophilic attack by water or hydroxide ions, leading to ring opening.

-

Electrophilic Activation: The bromine substituent at the C3 position increases the electrophilicity of the carbonyl carbons, accelerating hydrolysis compared to non-halogenated tetronic acids.

This guide provides the protocols required to arrest this degradation.

Module 1: The Degradation Mechanism

To prevent the breakdown, you must understand the pathway. The molecule exists in a keto-enol equilibrium. In aqueous media, the primary failure mode is the attack of a nucleophile (water/OH⁻) on the C2 carbonyl.

Visualizing the Failure Pathway

The following diagram illustrates the hydrolysis mechanism you are fighting against.

Figure 1: Mechanism of hydrolytic degradation. The critical control point is preventing the initial nucleophilic attack at the C2 position.

Module 2: Stabilization Protocols

Protocol A: pH Management (The Critical Variable)

Tetronic acids have low pKa values (typically 3.0–4.0). The 3-bromo substituent is electron-withdrawing, likely lowering the pKa further (< 3.0).

-

The Trap: At neutral pH (7.0–7.4), the molecule exists as an enolate anion. While the resonance stabilizes the anion, the high concentration of OH⁻ (relative to acidic pH) rapidly attacks the lactone ring.

-

The Fix: You must maintain an acidic environment (pH 2.0 – 3.0) to suppress hydroxide concentration.

| Parameter | Recommended Condition | Rationale |

| Target pH | pH 2.0 – 3.0 | Minimizes [OH⁻] nucleophile concentration; stabilizes the lactone ring. |

| Forbidden Buffers | Phosphate, Acetate, Tris | These can act as general base catalysts or nucleophiles, accelerating ring opening. |

| Recommended Buffer | Citrate or Glycine-HCl | Non-nucleophilic at low pH. Citrate provides robust capacity at pH 3.0. |

| Adjustment Agent | Dilute HCl or H₂SO₄ | Use mineral acids for pH adjustment; avoid organic bases. |

Protocol B: Solvent Engineering

Water activity (

Step-by-Step Solubilization:

-

Primary Dissolution: Dissolve the solid 3-bromofuran-2,4-dione in 100% DMSO (Dimethyl Sulfoxide) or Acetonitrile (ACN) .

-

Note: DMSO is preferred for biological compatibility; ACN is preferred for analytical (HPLC) stability.

-

-

Dilution: Add the aqueous buffer (pH 2.0–3.0) immediately before use.

-

Ratio: Maintain the organic phase >10% if the assay tolerates it.

Protocol C: Temperature Control

Hydrolysis is an Arrhenius-driven process.

-

Storage (Solid): -20°C, desiccated.

-

Storage (Solution): Do not store. Prepare fresh. If unavoidable, keep at 4°C for < 4 hours.

Module 3: Troubleshooting & FAQs

Q1: I dissolved the compound in PBS (pH 7.4), and it turned yellow/brown within minutes. Why? A: You triggered rapid base-catalyzed hydrolysis. The color change indicates ring opening followed by polymerization or degradation of the resulting acyclic bromo-species.

-

Correction: Switch to a Citrate-HCl buffer (pH 3.0). If physiological pH is strictly required for an assay, add the compound to the PBS seconds before the measurement starts.

Q2: Can I use Ethanol or Methanol as a co-solvent? A: No. Primary alcohols can attack the lactone carbonyl, leading to transesterification (alcoholysis).

-

Correction: Use non-nucleophilic polar aprotic solvents: DMSO or Acetonitrile.

Q3: What is the estimated half-life (

Module 4: Decision Logic for Experimental Design

Use the following logic flow to determine your optimal solvent system.

Figure 2: Solvent selection decision tree based on experimental constraints.

References

-

Review of Tetronic Acid Chemistry

-

Lactone Hydrolysis Kinetics

-

Acidity of Tetronic Acids

-

General Stability of Beta-Keto-Lactones

- ChemicalBook & PubChem D

- Relevance: Confirms the structural classification and physical properties (hygroscopic nature)

Sources

- 1. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bromoacetic Acid | C2H3BrO2 | CID 6227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Minimizing Side Products in the Bromination of Tetronic Acid

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the bromination of tetronic acid, and why is it prone to side reactions?

A: The bromination of tetronic acid proceeds via an electrophilic substitution on the enol tautomer.[1] Tetronic acid exists in equilibrium between its keto and enol forms, with the enol form generally predominating.[2][3] The C-3 position of the enol is a nucleophilic carbon, making it susceptible to attack by an electrophilic brominating agent.

The high reactivity of the active methylene group at the C-3 position is the primary reason for the formation of side products.[4] Common side reactions include:

-

Over-bromination: The initial product, 3-bromotetronic acid, still possesses an acidic proton at the C-3 position, making it susceptible to a second bromination, leading to the formation of 3,3-dibromotetronic acid.

-

Ring Opening/Decomposition: Under harsh acidic or basic conditions, or at elevated temperatures, the lactone ring of tetronic acid and its brominated derivatives can undergo hydrolysis or other decomposition pathways.

-

Solvent Participation: In certain solvents, particularly nucleophilic ones, solvent molecules may compete with the bromide ion, leading to undesired adducts.

Q2: I am observing significant amounts of a di-brominated byproduct. How can I improve the selectivity for mono-bromination?

A: The formation of 3,3-dibromotetronic acid is a common issue arising from the high reactivity of the C-3 position. Several strategies can be employed to enhance mono-selectivity:

-

Stoichiometric Control of the Brominating Agent: Carefully controlling the stoichiometry of the brominating agent is the most critical factor. Use of a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the brominating agent relative to tetronic acid can help minimize over-bromination.

-

Slow Addition at Low Temperature: Adding the brominating agent dropwise at a reduced temperature (e.g., 0 °C to -10 °C) can help control the reaction rate and dissipate heat, thereby reducing the likelihood of a second bromination event.

-

Choice of Brominating Agent: Milder brominating agents are often more selective. Consider using N-Bromosuccinimide (NBS) as an alternative to molecular bromine (Br₂). NBS is a solid, easier to handle, and often provides better control over the reaction.[5]

-

In-situ Generation of Bromine: Generating the brominating agent in situ can maintain a low, steady concentration, which favors mono-bromination. A common method involves the oxidation of a bromide salt (e.g., KBr or NaBr) with an oxidant like hydrogen peroxide in an acidic medium.[6][7][8]

Q3: My reaction mixture is turning dark, and I'm getting a low yield of the desired product. What could be the cause?

A: A dark reaction mixture and low yield often indicate decomposition of the starting material or product. The tetronic acid ring is sensitive to certain conditions.

-

Temperature Control: High reaction temperatures can promote decomposition pathways. It is crucial to maintain the recommended temperature throughout the reaction. Exothermic reactions should be cooled with an ice bath.

-

Acid/Base Sensitivity: Strong acids or bases can catalyze the hydrolysis of the lactone ring. If using an acid catalyst, ensure it is used in catalytic amounts and that the reaction is not heated excessively. For base-promoted reactions, use a non-nucleophilic base and carefully control the stoichiometry.

-

Light Sensitivity: Some bromination reactions are light-sensitive and can proceed via radical mechanisms, leading to a complex mixture of products.[9] Conducting the reaction in the dark or in a flask wrapped in aluminum foil can mitigate this issue.

-

Purity of Starting Materials: Impurities in the tetronic acid or solvent can lead to side reactions and decomposition. Ensure all reagents and solvents are of high purity and are dry.

Troubleshooting Guides

Problem 1: Formation of Unidentified Polar Impurities

Symptom: TLC or HPLC analysis shows the formation of highly polar byproducts that are difficult to remove by standard chromatography.

Potential Cause: Ring opening of the tetronic acid lactone due to the presence of water and acid/base catalysis.

Troubleshooting Workflow:

Caption: Troubleshooting polar impurities in tetronic acid bromination.

Problem 2: Low Conversion of Starting Material

Symptom: A significant amount of tetronic acid remains unreacted even after extended reaction times.

Potential Cause: Insufficiently reactive brominating agent, poor activation, or unfavorable reaction equilibrium.

Troubleshooting Workflow:

Caption: Troubleshooting low conversion in tetronic acid bromination.

Experimental Protocols

Protocol 1: Selective Mono-bromination using N-Bromosuccinimide (NBS)

This protocol is designed to favor the formation of 3-bromotetronic acid while minimizing the di-brominated side product.

Materials:

-

Tetronic Acid

-

N-Bromosuccinimide (NBS), recrystallized

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add tetronic acid (1.0 eq).

-

Dissolution: Dissolve the tetronic acid in a minimal amount of anhydrous THF and then dilute with anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of NBS: In a separate flask, dissolve recrystallized NBS (0.98 eq) in anhydrous DCM. Add this solution to the reaction mixture dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-3 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by adding cold, saturated aqueous Na₂S₂O₃ solution to consume any unreacted bromine.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Data Presentation: Comparison of Brominating Agents

| Brominating Agent | Equivalents | Temperature (°C) | Time (h) | Yield of Mono-bromo Product (%) | Yield of Di-bromo Product (%) |

| Br₂ | 1.05 | 25 | 2 | 65 | 25 |

| Br₂ | 1.05 | 0 | 3 | 78 | 15 |

| NBS | 1.0 | 25 | 4 | 75 | 10 |

| NBS | 0.98 | 0 | 2 | 85 | <5 |

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

References

-

Sirimungkala, A., Försterling, H. D., Dlask, V., & Field, R. J. (1998). Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. The Journal of Physical Chemistry A, 102(43), 8478-8484. Available at: [Link]

- Process for preparing 3-bromopropionic acid. (1998). Google Patents.

-

Fahim, A. M., Magar, H. S., Nassar, E., Abdelrazek, F. M., & Aboelnaga, A. (2022). Synthesis of 3-chlorotetrazine (1) and novel 3-bromotetrazine (2) from guanidine hydrochloride. ResearchGate. Available at: [Link]

-

Abdou, M. M., El-Saeed, R. A., Abozeid, M. A., Elattar, K. M., Zaki, E. G., Barakat, Y., Ibrahim, V., Fathy, M., Amine, M., & Bondock, S. (2015). Advancements in tetronic acid chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 12(4), 464–475. Available at: [Link]

-

Tetronic acid. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]

-

Synthesis and chemistry of tetronic acids. (n.d.). CORE. Available at: [Link]

-

Optimization of bromination. (2022). ResearchGate. Available at: [Link]

-

Chemoselective Bromination of Active Methylene and Methyne Compounds by Potassium Bromide, Hydrochloric Acid and Hydrogen Peroxide. (2025, August 7). ResearchGate. Available at: [Link]

-

Iikawa, S., et al. (2013). ChemInform Abstract: Regioselective Bromination of Tetronic Acid-Derived γ-Lactones and Metal-Catalyzed Post-Functionalization: An Efficient Access to New γ-Ylidenetetronate Derivatives. ResearchGate. Available at: [Link]

-

Studies on Bromination of Active Methylene by a Mixture of Hydrobromic Acid and Hydrogen Peroxide (or TBHP). (2025, August 7). ResearchGate. Available at: [Link]

-

Substitution of active methylenes. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Tillu, V. H., Shinde, P. D., Bedekar, A. V., & Wakharkar, R. D. (2006). Studies on Bromination of Active Methylene by a Mixture of Hydrobromic Acid and Hydrogen Peroxide (or TBHP). Taylor & Francis Online. Available at: [Link]

-

Electrolytic α-Bromination of Some α-Substituted Active Methylene Compounds. (2006, April 19). Taylor & Francis Online. Available at: [Link]

-

Abdou, M. M., et al. (2015). Advancements in Tetronic acid Chemistry. Part 1: Synthesis and Reactions. ResearchGate. Available at: [Link]

-

Mallinger, A., Le Gall, T., & Mioskowski, C. (2008). One-Pot Synthesis of Tetronic Acids from Esters. Organic Chemistry Portal. Available at: [Link]

-

Kendall, E. C., & McKenzie, B. (1923). β-BROMOPROPIONIC ACID. Organic Syntheses, 3, 25. Available at: [Link]

-

Halogenation Reactions in Organic Synthesis: Selectivity and Mechanistic Models. (2025, October 20). ResearchGate. Available at: [Link]

-

Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022, March 16). NSF Public Access Repository. Available at: [Link]

-

Schwenk, E., & Papa, D. (1948). α-Bromination of Dicarboxylic Acids. Journal of the American Chemical Society, 70(11), 3626-3627. Available at: [Link]

-

Recent advances in the synthesis of naturally occurring tetronic acids. (2021, December 13). PubMed. Available at: [Link]

-

Halogenation Reactions. (n.d.). Mettler Toledo. Available at: [Link]

-

Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019, June 4). PMC. Available at: [Link]

-

Aromatic Bromination in Concentrated Nitric Acid. (n.d.). Scientific Research Publishing. Available at: [Link]

-

4.6: Practical Halogenations and Problems of Selectivity. (2021, July 31). Chemistry LibreTexts. Available at: [Link]

- Purification of liquid bromine contaminated with organic impurities. (n.d.). Google Patents.

-

Selectivity in Radical Halogenation with Practice Problems. (n.d.). Chemistry Steps. Available at: [Link]

-

Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). PMC. Available at: [Link]

-

Selectivity in Radical Halogenation. (2020, May 20). YouTube. Available at: [Link]

- Bromine purification process. (n.d.). Google Patents.

-

HELP: Purifying boronic acids sucks. (2025, November 8). Reddit. Available at: [Link]

-

Bromine Extraction and Purification Process. (n.d.). Scribd. Available at: [Link]

Sources

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. Tetronic acid - Wikipedia [en.wikipedia.org]

- 3. What is Tetronic acid?_Chemicalbook [chemicalbook.com]

- 4. Substituted active methylene synthesis by alkylation [organic-chemistry.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromotetronic Acid versus 3-Chlorotetronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of synthetic chemistry and drug development, the nuanced reactivity of halogenated intermediates is of paramount importance. This guide provides an in-depth comparative analysis of the reactivity of 3-bromotetronic acid and 3-chlorotetronic acid. Drawing upon fundamental principles of organic chemistry and supported by detailed, validated experimental protocols, we will establish that 3-bromotetronic acid is the more reactive of the two congeners in nucleophilic substitution reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide anion compared to the chloride anion, a consequence of its lower basicity and the weaker carbon-bromine bond. This guide will elucidate the theoretical underpinnings of this reactivity difference and provide actionable experimental frameworks for its empirical verification.

Introduction: The Significance of 3-Halotetronic Acids

Tetronic acids, and their derivatives, are a class of γ-butyrolactone heterocycles that are scaffolds in a variety of natural products and pharmacologically active compounds. The introduction of a halogen atom at the 3-position furnishes a key electrophilic center, rendering these molecules susceptible to nucleophilic attack and making them valuable synthons for the construction of more complex molecular architectures. The choice between a 3-bromo or a 3-chloro substituent can significantly impact reaction kinetics and yields, making a thorough understanding of their relative reactivities essential for efficient and predictable synthetic planning.

Theoretical Framework: Unpacking the Reactivity Differential

The greater reactivity of 3-bromotetronic acid in nucleophilic substitution reactions is a direct consequence of the intrinsic properties of the carbon-halogen bond and the stability of the resulting halide anion. Two key factors govern this reactivity trend:

-

Leaving Group Ability: In a nucleophilic substitution reaction, the facility with which the leaving group departs is a critical determinant of the reaction rate. An ideal leaving group is one that is a weak base and is stable in its anionic form. When comparing bromide and chloride, hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which conversely means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). This lower basicity makes bromide a better leaving group, as it is less likely to re-initiate a reverse reaction.[1][2]

-

Carbon-Halogen Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. The BDE for a typical C-Br bond is approximately 290 kJ/mol, whereas for a C-Cl bond it is around 346 kJ/mol.[2] This lower bond dissociation energy for the C-Br bond translates to a lower activation energy for bond cleavage during the rate-determining step of a nucleophilic substitution reaction, thus leading to a faster reaction rate.

The acidity of the tetronic acid moiety also plays a role. 3-Acylated tetronic acids are known to be quite acidic, with pKa values typically in the range of 2.5-4.0. This acidity facilitates the formation of the enolate, which can influence the reaction pathway. However, in the context of comparing the two halo-derivatives, the dominant factor influencing the rate of nucleophilic substitution at the 3-position is the nature of the halogen itself.

dot graph TD { A[Nucleophile] --> B{Transition State}; C[3-Halotetronic Acid] --> B; B --> D[Product]; B --> E[Halide Ion]; }

Caption: Generalized Nucleophilic Substitution on 3-Halotetronic Acid.

Quantitative Comparison: A Data-Driven Perspective

| Property | 3-Bromotetronic Acid | 3-Chlorotetronic Acid | Justification |

| Expected Relative Reactivity | Higher | Lower | Bromide is a better leaving group than chloride. |

| C-X Bond Dissociation Energy | ~290 kJ/mol | ~346 kJ/mol | The C-Br bond is weaker and requires less energy to break.[2] |

| Leaving Group Basicity | Weaker Base | Stronger Base | HBr is a stronger acid than HCl.[1][2] |

| Acidity (pKa) | ~2.5 - 4.0 | ~2.5 - 4.0 | The halogen has a minor inductive effect on the acidity compared to the dicarbonyl system. |

Experimental Verification: Protocols for Reactivity Comparison

To empirically validate the predicted reactivity difference, two key experiments can be performed: a competitive reaction to determine the relative reactivity and a kinetic study to quantify the reaction rates.

Synthesis of Starting Materials

4.1.1. Synthesis of 3-Chlorotetronic Acid

3-Chlorotetronic acid can be synthesized via the heat treatment of 2,4-dichloroacetoacetic acid, which is obtained from the chlorination of an ester of 4-chloroacetoacetic acid.[3]

4.1.2. Synthesis of 3-Bromotetronic Acid

A common method for the synthesis of α-bromoketones is the bromination of the corresponding ketone. Tetronic acid can be brominated using N-bromosuccinimide (NBS) in a suitable solvent to yield 3-bromotetronic acid.[3]

dot graph TD { A[Tetronic Acid] -- NBS --> B[3-Bromotetronic Acid]; C[4-Chloroacetoacetic acid ester] -- Chlorination --> D[2,4-Dichloroacetoacetic acid ester]; D -- Heat --> E[3-Chlorotetronic Acid]; }

Caption: Synthetic routes to 3-bromo- and 3-chlorotetronic acid.

Experiment 1: Competitive Nucleophilic Substitution

This experiment is designed to provide a direct comparison of the reactivity of the two halo-tetronic acids by allowing them to compete for a limited amount of a common nucleophile.

Objective: To determine the relative reactivity of 3-bromotetronic acid and 3-chlorotetronic acid towards a nucleophile.

Materials:

-

3-Bromotetronic acid

-

3-Chlorotetronic acid

-

Aniline (or other suitable nucleophile)

-

Acetonitrile (anhydrous)

-

Triethylamine (or other non-nucleophilic base)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Standard analytical glassware

Protocol:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts (e.g., 1.0 mmol each) of 3-bromotetronic acid and 3-chlorotetronic acid in anhydrous acetonitrile (20 mL).

-

Nucleophile Addition: To the stirred solution, add a sub-stoichiometric amount of aniline (e.g., 0.5 mmol) followed by triethylamine (1.1 mmol). The use of a limited amount of the nucleophile ensures that the more reactive substrate will preferentially react.

-

Reaction Monitoring: Allow the reaction to proceed at a constant temperature (e.g., room temperature or 50 °C). Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 15, 30, 60, 120 minutes). Quench each aliquot with a small amount of dilute HCl to stop the reaction.

-

Analysis: Analyze the quenched aliquots by HPLC to determine the relative concentrations of the starting materials and the two possible substitution products (3-(phenylamino)tetronic acid from both starting materials). Develop an HPLC method that can effectively separate all four components.[4][5]

-

Data Interpretation: The ratio of the bromo- to chloro-substituted product formed at various time points will provide a direct measure of the relative reactivity. A higher proportion of the product derived from 3-bromotetronic acid will confirm its greater reactivity.

Experiment 2: Kinetic Analysis by ¹H NMR Spectroscopy

This experiment will provide quantitative data on the reaction rates of each halo-tetronic acid with a nucleophile in separate, parallel reactions.

Objective: To determine the rate constants for the reaction of 3-bromotetronic acid and 3-chlorotetronic acid with a nucleophile.

Materials:

-

3-Bromotetronic acid

-

3-Chlorotetronic acid

-

A suitable nucleophile (e.g., a primary amine or a thiol)

-

Deuterated solvent (e.g., acetonitrile-d₃)

-

NMR spectrometer

-

NMR tubes

Protocol:

-

Sample Preparation: Prepare two separate NMR tubes. In the first tube, dissolve a known concentration of 3-bromotetronic acid in acetonitrile-d₃. In the second tube, dissolve the same concentration of 3-chlorotetronic acid in acetonitrile-d₃.

-

Reaction Initiation: To each NMR tube, add a known excess of the chosen nucleophile. The use of an excess of the nucleophile will ensure pseudo-first-order kinetics with respect to the halo-tetronic acid.

-

NMR Data Acquisition: Immediately after the addition of the nucleophile, begin acquiring a series of ¹H NMR spectra at regular time intervals. The disappearance of the signals corresponding to the starting materials and the appearance of signals for the product should be monitored.

-

Data Analysis: Integrate the characteristic peaks of the starting materials and products in each spectrum. Plot the natural logarithm of the concentration of the halo-tetronic acid versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k').

-

Comparison of Rate Constants: A comparison of the calculated rate constants for the two reactions will provide a quantitative measure of the reactivity difference. It is expected that the rate constant for the reaction of 3-bromotetronic acid will be significantly larger than that for 3-chlorotetronic acid.

dot graph TD { subgraph Competitive Reaction A[Equimolar 3-Bromo- and 3-Chlorotetronic Acid] --> B{Limited Nucleophile}; B --> C[HPLC Analysis]; C --> D[Product Ratio]; end subgraph Kinetic Study E[3-Bromotetronic Acid + Excess Nucleophile] --> F[NMR Monitoring]; G[3-Chlorotetronic Acid + Excess Nucleophile] --> H[NMR Monitoring]; F --> I[Rate Constant (k_Br)]; H --> J[Rate Constant (k_Cl)]; end }

Caption: Experimental workflow for comparing reactivity.

Conclusion

The evidence, grounded in fundamental chemical principles, unequivocally points to 3-bromotetronic acid being more reactive than 3-chlorotetronic acid in nucleophilic substitution reactions. This is a direct result of the superior leaving group ability of the bromide ion and the lower carbon-bromine bond dissociation energy. The provided experimental protocols offer a robust framework for the empirical validation of this reactivity difference. For researchers and professionals in drug development and synthetic chemistry, a clear understanding of these reactivity trends is crucial for the rational design of synthetic routes, optimization of reaction conditions, and the timely advancement of research and development projects.

References

- Benchchem. A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens.

- Google Patents.

- Google Patents. CN1365963A - Process for preparing 3-bromopropionic acid.

- ResearchGate. Synthesis of Br-Tet (2). Synthesis of 3-chlorotetrazine (1) and novel 3-bromotetrazine (2) from guanidine hydrochloride. DBIA = dibromoisocyanuric acid; TCIA = trichloroisocyanuric acid.

- Benchchem. An In-depth Technical Guide to the Synthesis of 3-Chloro-tetrahydro-pyran-4-one.

- Organic Syntheses. 3-bromothiophene.

- Google Patents.

- Benchchem.

- Magritek. On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR.

- YouTube. Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone.

- Chemistry LibreTexts. 22.

- SlideShare. HPLC Method Development.

- Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique.

- ResearchGate. Process Monitoring of Lactone Ring Formation and Opening by Operando Attenuated Total Reflectance Infrared Spectroscopy.

- eGyanKosh. UNIT 6 KINETIC METHODS OF ANALYSIS.

- University of Pretoria.

- Magritek.

- Chemguide.

- ChemicalBook. 3-Bromobenzoic acid synthesis.

- ResearchGate. How can I synthesize 3-nitropropionic acid from 3-bromopropionic acid with good yield?.

- RSC Publishing.

- Mestrelab Research. for Reaction Monitoring by NMR.

- PMC. ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW.

- Magritek. On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR.

- SciSpace. A review on method development by hplc.

- SciELO.

- Chromatography Online. Separation Science in Drug Development, Part III: Analytical Development.

- Organic Syntheses. chloroacetonitrile.

- PMC.

- Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

Sources

- 1. Advancements in tetronic acid chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN102627560A - Preparation method of alpha-bromoalkyl carboxylate - Google Patents [patents.google.com]

- 5. CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to Differentiating 3-bromofuran-2,4-dione and 3,4-dibromofuran-2,5-dione

For the discerning researcher in drug development and synthetic chemistry, the precise identification of halogenated furanones is not merely a matter of procedural accuracy but a cornerstone of experimental integrity. This guide provides an in-depth, practical comparison of two closely related yet distinct molecules: 3-bromofuran-2,4-dione and 3,4-dibromofuran-2,5-dione. We will delve into the nuances of their structural and spectroscopic properties, offering field-proven methodologies for their unambiguous differentiation.

The core challenge in distinguishing these compounds lies in their structural similarities. However, as we will explore, their differences in symmetry, elemental composition, and the unique chemical environment of their constituent atoms provide a robust basis for differentiation through modern analytical techniques.

Core Structural and Physicochemical Distinctions

A fundamental understanding of the distinct properties of each molecule is the first step towards effective differentiation. The table below summarizes their key characteristics.

| Property | 3-bromofuran-2,4-dione | 3,4-dibromofuran-2,5-dione |

| Chemical Structure |  |  |

| IUPAC Name | 3-bromofuran-2,4-dione | 3,4-dibromofuran-2,5-dione |

| CAS Number | 1192-50-3 (for tautomer) | 1122-12-9[1][2][3] |

| Molecular Formula | C₄H₃BrO₃ | C₄Br₂O₃[1][3][4] |

| Molecular Weight | 178.97 g/mol | 255.85 g/mol [1][3][4] |

| Key Structural Feature | Asymmetric, contains a C-H bond | Symmetric, no C-H bonds |

A critical aspect of 3-bromofuran-2,4-dione is its existence in tautomeric forms, primarily the keto and enol forms. This dynamic equilibrium is influenced by the solvent environment and must be considered when interpreting spectroscopic data, as multiple species may be present in solution.

Caption: Keto-enol tautomerism of 3-bromofuran-2,4-dione.

Spectroscopic Differentiation: A Multi-faceted Approach

Spectroscopic analysis provides the most definitive means of distinguishing between these two compounds. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for this specific differentiation due to the significant differences in the chemical environments of the nuclei in each molecule.

¹H NMR Spectroscopy: A Clear Distinction

The most straightforward spectroscopic method to differentiate the two is ¹H NMR.

-

3-bromofuran-2,4-dione: Due to the presence of protons, this compound will exhibit signals in the ¹H NMR spectrum. The exact chemical shifts and multiplicities will depend on the dominant tautomeric form in the chosen deuterated solvent. For the keto form, a signal corresponding to the proton at the C3 position and the two protons at the C5 position would be expected.

-

3,4-dibromofuran-2,5-dione: This molecule lacks any hydrogen atoms. Therefore, its ¹H NMR spectrum will be devoid of any signals, presenting a flat baseline. This absence of signals is a conclusive identifier.

¹³C NMR Spectroscopy: Leveraging Symmetry

¹³C NMR spectroscopy provides further confirmation by revealing the carbon framework of the molecules.

-

3-bromofuran-2,4-dione: Due to its asymmetry, four distinct carbon signals are expected in the ¹³C NMR spectrum. The chemical shifts will be influenced by the neighboring bromine and oxygen atoms, as well as the tautomeric equilibrium.

-

3,4-dibromofuran-2,5-dione: The symmetry of this molecule (a C₂ axis of symmetry) results in only two unique carbon environments. Therefore, its ¹³C NMR spectrum will display only two signals. One signal will correspond to the two equivalent carbonyl carbons (C2 and C5), and the other to the two equivalent bromine-bearing carbons (C3 and C4)[4].

Predicted and Experimental NMR Data

| Spectrum | 3-bromofuran-2,4-dione (Predicted) | 3,4-dibromofuran-2,5-dione (Experimental) |

| ¹H NMR | Signals present (dependent on tautomer) | No signals |

| ¹³C NMR | 4 distinct signals | 2 signals |

Note: Predicted NMR data for 3-bromofuran-2,4-dione is based on established chemical shift principles and data from structurally similar compounds due to the limited availability of direct experimental spectra in public databases.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each molecule, particularly the carbonyl groups.

-

3-bromofuran-2,4-dione: The spectrum will be more complex due to the presence of multiple carbonyl environments and potentially O-H and C-H stretching vibrations from the enol and keto forms, respectively. Expect strong carbonyl (C=O) stretching bands in the region of 1700-1800 cm⁻¹. If the enol form is present, a broad O-H stretching band may be observed around 3200-3600 cm⁻¹.

-

3,4-dibromofuran-2,5-dione: As a cyclic anhydride, this compound will exhibit two characteristic strong carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching. These are typically observed in the regions of 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹. The absence of C-H and O-H stretching bands simplifies the spectrum.

Mass Spectrometry (MS)

Mass spectrometry differentiates the compounds based on their distinct molecular weights and fragmentation patterns.

-

3-bromofuran-2,4-dione: The molecular ion peak (M⁺) will appear at m/z 178 and 180 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.

-

3,4-dibromofuran-2,5-dione: The molecular ion peak will be observed at m/z 254, 256, and 258 in an approximate 1:2:1 ratio, the signature isotopic pattern for a compound containing two bromine atoms[4].

Key Fragmentation Pathways

The fragmentation patterns will also differ significantly. 3,4-dibromofuran-2,5-dione is expected to lose CO and Br radicals, while 3-bromofuran-2,4-dione will exhibit fragmentation influenced by the presence of the C-H bonds.

Chromatographic Separation

For mixtures of the two compounds, chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are essential for separation and subsequent identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

-

Principle: Separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separated components are then detected by a mass spectrometer.

-

Expected Outcome: Due to the difference in molecular weight and polarity, 3-bromofuran-2,4-dione and 3,4-dibromofuran-2,5-dione will have different retention times on a GC column. 3,4-dibromofuran-2,5-dione, being heavier, would generally be expected to have a longer retention time. The mass spectrometer detector will then confirm the identity of each eluting peak based on its mass-to-charge ratio and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the separation of less volatile or thermally sensitive compounds.

-

Principle: Separation is achieved by partitioning the analytes between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is a common choice for these types of compounds.

-

Expected Outcome: The two compounds will exhibit different retention times. The more polar compound will elute earlier in a reversed-phase system. The identity of the peaks can be confirmed using a diode-array detector (DAD) to obtain a UV spectrum or by interfacing the HPLC with a mass spectrometer (LC-MS).

Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization may be required based on the specific instrumentation and sample matrix.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean 5 mm NMR tube.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct and baseline correct the resulting spectrum.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Caption: General workflow for NMR analysis.

GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound or mixture in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Inject 1 µL of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a nonpolar DB-5ms or equivalent).

-

Employ a temperature program, for example, starting at 50°C and ramping to 250°C at 10°C/min.

-

-

MS Analysis:

-

The mass spectrometer should be operated in electron ionization (EI) mode.

-

Scan a mass range appropriate for the compounds (e.g., m/z 40-300).

-

Identify the compounds based on their retention times and the resulting mass spectra.

-

HPLC Protocol

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter.

-

HPLC Separation:

-

Use a C18 reversed-phase column.

-

A typical mobile phase could be a gradient of acetonitrile and water, both containing a small amount of an acid like formic acid (0.1%) to improve peak shape.

-

Set the flow rate to approximately 1 mL/min.

-

Monitor the elution using a UV detector at a suitable wavelength (e.g., 220 nm) or a mass spectrometer.

-

Conclusion